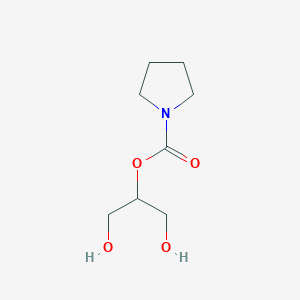
1,3-Dihydroxypropan-2-yl pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydroxypropan-2-yl pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C8H15NO4 and a molecular weight of 189.209 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is known for its versatility in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydroxypropan-2-yl pyrrolidine-1-carboxylate typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the cyclocondensation of dicarboxylic acids with appropriately substituted amines . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1,3-Dihydroxypropan-2-yl pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
科学的研究の応用
1,3-Dihydroxypropan-2-yl pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications in the treatment of diseases such as epilepsy and cancer.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1,3-dihydroxypropan-2-yl pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds to 1,3-dihydroxypropan-2-yl pyrrolidine-1-carboxylate include:
Pyrrolizines: These compounds feature a fused pyrrolidine ring and have diverse biological activities.
Pyrrolidine-2-one: This compound has a similar structure but with a carbonyl group at the 2-position.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups at the 2 and 5 positions and are used in the treatment of epilepsy.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industry .
特性
CAS番号 |
105924-70-7 |
|---|---|
分子式 |
C8H15NO4 |
分子量 |
189.21 g/mol |
IUPAC名 |
1,3-dihydroxypropan-2-yl pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H15NO4/c10-5-7(6-11)13-8(12)9-3-1-2-4-9/h7,10-11H,1-6H2 |
InChIキー |
WTZYXDHYRVZVJV-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)OC(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene](/img/structure/B14339676.png)
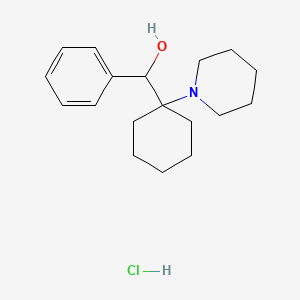
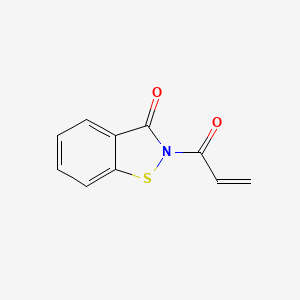
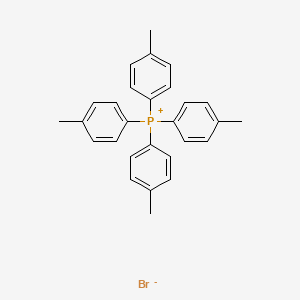
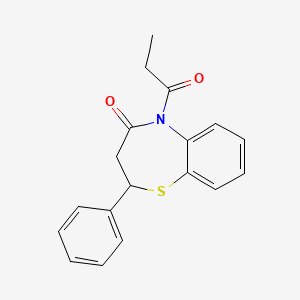

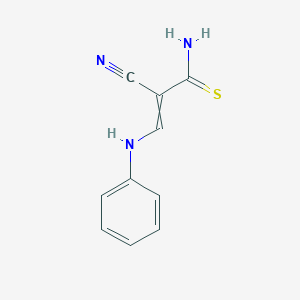

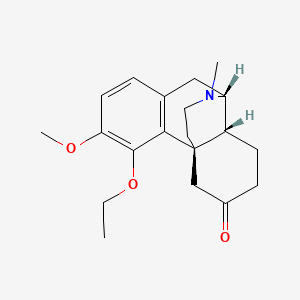
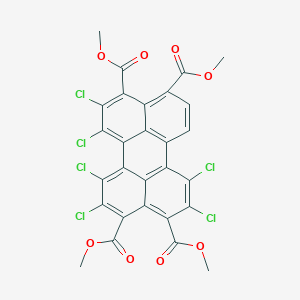
![4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine](/img/structure/B14339738.png)
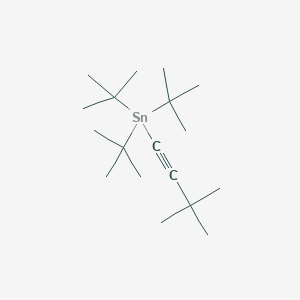
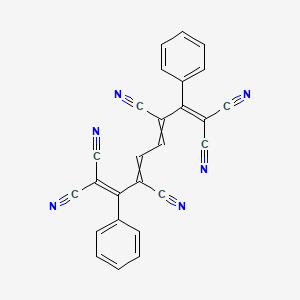
![N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14339764.png)
